Cas no 1261763-19-2 (3-Fluoro-2-(difluoromethoxy)iodobenzene)

3-Fluoro-2-(difluoromethoxy)iodobenzene is a fluorinated aromatic compound featuring both iodo and difluoromethoxy substituents, making it a versatile intermediate in organic synthesis. Its unique structure enables selective functionalization, particularly in cross-coupling reactions, where the iodine moiety serves as a reactive handle for metal-catalyzed transformations. The difluoromethoxy group enhances electron-withdrawing properties, influencing reactivity and stability in synthetic pathways. This compound is valuable in pharmaceutical and agrochemical research, where fluorinated aromatic scaffolds are often sought for their metabolic stability and bioavailability. High purity and well-defined reactivity make it a reliable building block for constructing complex molecules.
3-Fluoro-2-(difluoromethoxy)iodobenzene structure
1261763-19-2 structure
Product Name:3-Fluoro-2-(difluoromethoxy)iodobenzene
CAS No:1261763-19-2
MF:C7H4F3IO
MW:288.005744934082
CID:4988763
Update Time:2025-10-20

3-Fluoro-2-(difluoromethoxy)iodobenzene Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-2-(difluoromethoxy)iodobenzene
    • 2-(DIFLUOROMETHOXY)-1-FLUORO-3-IODOBENZENE
    • Inchi: 1S/C7H4F3IO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H
    • InChI Key: OIUMLVHKRRMEDO-UHFFFAOYSA-N
    • SMILES: IC1C=CC=C(C=1OC(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2

3-Fluoro-2-(difluoromethoxy)iodobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013001196-250mg
3-Fluoro-2-(difluoromethoxy)iodobenzene
1261763-19-2 97%
250mg
484.80 USD 2021-07-04
Alichem
A013001196-500mg
3-Fluoro-2-(difluoromethoxy)iodobenzene
1261763-19-2 97%
500mg
782.40 USD 2021-07-04
Alichem
A013001196-1g
3-Fluoro-2-(difluoromethoxy)iodobenzene
1261763-19-2 97%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1793985-1g
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene
1261763-19-2 98%
1g
¥4313.00 2024-08-09

Additional information on 3-Fluoro-2-(difluoromethoxy)iodobenzene

Professional Introduction to 3-Fluoro-2-(difluoromethoxy)iodobenzene (CAS No. 1261763-19-2)

3-Fluoro-2-(difluoromethoxy)iodobenzene, with the CAS number 1261763-19-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of iodoarenes, which are widely utilized as key intermediates in the synthesis of various biologically active molecules. The presence of both fluorine and methoxy substituents in its structure imparts unique electronic and steric properties, making it a valuable building block for the development of novel therapeutic agents.

The significance of 3-Fluoro-2-(difluoromethoxy)iodobenzene lies in its versatility as a synthetic precursor. The iodo group allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the construction of complex aromatic scaffolds. Additionally, the electron-withdrawing nature of the difluoromethoxy group enhances the reactivity of the aromatic ring, facilitating various electrophilic aromatic substitution reactions. These characteristics make it an indispensable tool in the chemist's arsenal for designing and synthesizing novel compounds with potential pharmacological activity.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these, kinases have emerged as critical therapeutic targets due to their involvement in numerous physiological and pathological processes. 3-Fluoro-2-(difluoromethoxy)iodobenzene has been employed in the synthesis of kinase inhibitors, where its structural features contribute to high binding affinity and selectivity. For instance, studies have demonstrated its utility in creating inhibitors of tyrosine kinases, which are implicated in cancer and inflammatory diseases. The fluorine atoms enhance metabolic stability, while the methoxy group influences binding interactions with the target protein.

The pharmaceutical industry has also explored the use of 3-Fluoro-2-(difluoromethoxy)iodobenzene in the development of antiviral agents. The compound's ability to undergo facile functionalization has allowed researchers to design molecules that disrupt viral replication cycles. Specifically, derivatives of this compound have shown promise in inhibiting enzymes essential for viral polymerization and assembly. The introduction of fluorine atoms into these derivatives improves their pharmacokinetic properties, including bioavailability and resistance to degradation by metabolic enzymes.

Beyond its applications in drug discovery, 3-Fluoro-2-(difluoromethoxy)iodobenzene has found utility in materials science and agrochemical research. Its unique structural motifs make it a suitable candidate for developing advanced materials with tailored electronic properties. Additionally, researchers have leveraged its reactivity to synthesize novel agrochemicals that exhibit enhanced efficacy against pests while maintaining environmental safety.

The synthesis of 3-Fluoro-2-(difluoromethoxy)iodobenzene typically involves multi-step organic transformations starting from commercially available precursors. The key steps include halogenation followed by selective fluorination and methylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to introduce additional functional groups with high precision. These synthetic strategies highlight the compound's importance as a versatile intermediate in organic synthesis.

In conclusion, 3-Fluoro-2-(difluoromethoxy)iodobenzene (CAS No. 1261763-19-2) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving innovation across multiple scientific disciplines.

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